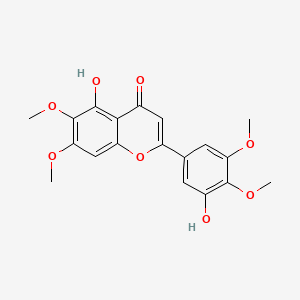

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone

Descripción general

Descripción

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxy and methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone typically involves several steps, starting from simpler aromatic compounds. A common synthetic route includes:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methanol and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

Catalysis: Using catalysts to increase the efficiency of the reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone serves as a precursor for synthesizing other complex flavonoids. Its multiple hydroxy and methoxy groups allow for various chemical modifications, making it valuable in organic synthesis.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : Hydroxy groups can be oxidized to form quinones.

- Reduction : It can be reduced to form dihydro derivatives.

- Substitution : Methoxy groups can be substituted with other functional groups under specific conditions.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in mitigating cellular damage caused by oxidative stress .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in inflammatory processes. For instance, it has shown potential in inhibiting lens aldose reductase, which is implicated in the pathogenesis of diabetic complications such as cataracts . Additionally, it inhibits arachidonate 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, thereby reducing inflammation .

Medical Applications

Cardiovascular Health

this compound has been investigated for its role in cardiovascular health. A study found that it inhibits low-density lipoprotein (LDL) oxidation more effectively than alpha-tocopherol (vitamin E), suggesting its potential as a therapeutic agent against atherogenesis . The compound also down-regulates scavenger receptor expression and activity in monocytes, which may help prevent the progression of atherosclerosis .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this flavonoid exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma and MDA-MB-231 breast cancer cells. The structure-activity relationship indicates that the positioning of hydroxyl and methoxy substituents significantly influences its anticancer efficacy .

Industrial Applications

Natural Dyes and Pigments

Due to its vibrant coloration properties, this compound is being explored for use in developing natural dyes and pigments. This application aligns with the growing demand for eco-friendly alternatives in various industries, including textiles and food.

Case Studies

Mecanismo De Acción

The mechanism of action of 3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

Enzyme Inhibition: It can inhibit enzymes involved in the progression of certain diseases.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties.

Kaempferol: Known for its anti-inflammatory effects.

Luteolin: Studied for its potential anticancer properties.

Uniqueness

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone (commonly abbreviated as TMF) is a flavonoid compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

TMF is characterized by its unique structure, featuring multiple hydroxyl and methoxy groups. Its molecular formula is , contributing to its potential biological activities including antioxidant, anti-inflammatory, and anticancer effects.

1. Antioxidant Activity

TMF exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals.

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | High |

| Anti-inflammatory | Inhibition of cytokines | Moderate |

| Anticancer | Induction of apoptosis | High |

2. Anti-inflammatory Effects

Research indicates that TMF can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is crucial in various diseases where inflammation plays a key role.

3. Anticancer Properties

TMF has been studied for its anticancer effects across different cancer cell lines. Notably, it has shown efficacy in inducing apoptosis and inhibiting cell proliferation in glioblastoma multiforme (GBM) cells.

Case Study: Antitumor Activity in GBM

In a study examining the effects of TMF on GBM cell lines, it was found that TMF treatment resulted in:

- G0/G1 Cell Cycle Arrest : Increased percentage of cells in the G0/G1 phase indicated effective cell cycle arrest.

- Reduced Cell Viability : A dose-dependent decrease in viability was observed with IC50 values calculated for various concentrations (25-150 μM).

- Flow Cytometry Analysis : Demonstrated significant changes in cell cycle distribution post-treatment.

The mechanisms through which TMF exerts its biological effects include:

- Antioxidant Mechanism : Hydroxyl groups scavenge free radicals.

- Anti-inflammatory Mechanism : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways like MAPK and AKT.

Comparative Analysis with Similar Compounds

TMF shares structural similarities with other flavonoids but exhibits distinct biological activities due to its specific substitution pattern. Here’s a comparison with related compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| 5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone | Similar | Moderate antioxidant |

| 3,5-Dihydroxy-6,7,3',4'-tetramethoxyflavone | Similar | Anti-inflammatory |

| 5,3'-Dihydroxy-6,7,4',5'-tetramethoxyflavone | Similar | Low anticancer |

Research Findings

Recent studies have highlighted the potential therapeutic applications of TMF:

- In vitro Studies : Demonstrated significant antioxidant and anti-inflammatory activities.

- In vivo Studies : Further research is needed to evaluate bioavailability and therapeutic efficacy in animal models.

- Clinical Applications : Potential use in developing natural product-based pharmaceuticals targeting cancer and inflammatory diseases.

Propiedades

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-14-6-9(5-11(21)18(14)25-3)12-7-10(20)16-13(27-12)8-15(24-2)19(26-4)17(16)22/h5-8,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDMIOIJGFCRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149684 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111537-41-8 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.